molecular formula C13H14N2O3 B2862214 3-Butyramidobenzofuran-2-carboxamide CAS No. 898372-35-5

3-Butyramidobenzofuran-2-carboxamide

Cat. No.: B2862214
CAS No.: 898372-35-5
M. Wt: 246.266
InChI Key: VFGDXVWCCRKIFP-UHFFFAOYSA-N
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Description

3-Butyramidobenzofuran-2-carboxamide is a synthetic organic compound characterized by a benzofuran core substituted with a butyramido group at the 3-position and a carboxamide group at the 2-position.

Properties

IUPAC Name

3-(butanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-5-10(16)15-11-8-6-3-4-7-9(8)18-12(11)13(14)17/h3-4,6-7H,2,5H2,1H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGDXVWCCRKIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyramidobenzofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve scalable and efficient synthetic routes. The use of palladium-catalyzed C–H arylation and transamidation procedures allows for the high-yield production of structurally diverse benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Butyramidobenzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the benzofuran core .

Scientific Research Applications

3-Butyramidobenzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Butyramidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes benzofuran derivatives and sulfonamide/triazine-containing compounds, but none directly match 3-Butyramidobenzofuran-2-carboxamide. Below is a comparative analysis based on functional groups and pharmacophores from analogous molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Activity Evidence Reference
This compound Benzofuran 3-butyramido, 2-carboxamide Hypothesized antimicrobial/anticancer N/A (extrapolated)
Chlorosulfuron Triazinyl-sulfonamide 4-methoxy-6-methyl-1,3,5-triazin-2-yl Herbicidal (ALS inhibitor)
Chlorosyringaldehyde Benzaldehyde 2-chloro-4-hydroxy-3,5-dimethoxy Antioxidant, antifungal
Chlorotetracycline Phosphorothioate 3-chloro-4-nitrophenyl Insecticidal/acaricidal

Key Findings:

The carboxamide moiety shares hydrogen-bonding capacity with Chlorosyringaldehyde’s hydroxyl groups, suggesting possible interactions with enzymatic targets (e.g., kinases or proteases) .

Biological Activity: Chlorosulfuron’s triazine-sulfonamide structure inhibits acetolactate synthase (ALS), a mechanism unlikely in this compound due to its lack of a triazine ring . Chlorosyringaldehyde’s phenolic groups correlate with antioxidant activity, whereas the benzofuran scaffold in the target compound may favor cytotoxicity via intercalation or protein binding .

Toxicity and Stability :

  • Chlorotetracycline’s phosphorothioate group contributes to its insecticidal activity but may also increase environmental persistence. In contrast, the carboxamide in this compound may enhance biodegradability .

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